2,4,6-Trichloroanisole-d5

Catalog No.
S788182
CAS No.
352439-08-8
M.F
C7H5Cl3O
M. Wt
216.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trichloroanisole-d5

CAS Number

352439-08-8

Product Name

2,4,6-Trichloroanisole-d5

IUPAC Name

1,3,5-trichloro-2,4-dideuterio-6-(trideuteriomethoxy)benzene

Molecular Formula

C7H5Cl3O

Molecular Weight

216.5 g/mol

InChI

InChI=1S/C7H5Cl3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3/i1D3,2D,3D

InChI Key

WCVOGSZTONGSQY-RHIBPKLGSA-N

SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

Synonyms

1,3,5-Trichloro-2-methoxybenzene-d5; 1-Methoxy-2,4,6-trichlorobenzene-d5; 2-Methoxy-1,3,5-trichlorobenzene-d5; Methyl 2,4,6-Trichlorophenyl-d5 Ether; NSC 35142-d5; Tyrene-d5;

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1Cl)OC([2H])([2H])[2H])Cl)[2H])Cl

2,4,6-Trichloroanisole-d5 (2,4,6-TCA-d5) is a specific isotope-labeled variant of 2,4,6-trichloroanisole (2,4,6-TCA) primarily used as an internal standard in analytical chemistry and environmental testing applications [, , ].

Internal Standard in Analytical Chemistry

  • An internal standard is a known compound deliberately added to a sample before analysis. It serves as a reference point for the target analyte (the substance being measured) throughout the analytical process [].
  • 2,4,6-TCA-d5 possesses nearly identical chemical and physical properties to 2,4,6-TCA, except for the substitution of five hydrogen atoms with deuterium atoms (isotopes of hydrogen with one extra neutron) []. This minimal change minimizes potential matrix effects (interfering substances in the sample) on the quantification of 2,4,6-TCA [].
  • By comparing the signal intensity of the analyte (2,4,6-TCA) to the signal intensity of the internal standard (2,4,6-TCA-d5), analysts can account for variations during sample preparation, instrument performance, and matrix effects, leading to more accurate and quantitative analysis of 2,4,6-TCA [].

Environmental Testing Applications

  • 2,4,6-TCA is a persistent organic pollutant (POP) that can contaminate various environmental samples, including wine, cork, wood products, and food packaging materials [].
  • Due to its high sensitivity and specificity, 2,4,6-TCA-d5 is widely employed in gas chromatography-mass spectrometry (GC-MS) analysis to quantify trace levels of 2,4,6-TCA in these environmental samples [, , ].
  • This information is crucial for monitoring environmental pollution, ensuring food safety, and improving product quality control in various industries.

2,4,6-Trichloroanisole-d5 is a deuterated derivative of 2,4,6-trichloroanisole, a compound known for its strong musty odor, often associated with cork taint in wines. The presence of this compound can significantly affect the sensory quality of wine, imparting undesirable flavors and aromas. The chemical structure of 2,4,6-trichloroanisole-d5 includes three chlorine atoms and a methoxy group attached to a benzene ring, with deuterium atoms replacing certain hydrogen atoms to enhance its stability and facilitate analytical detection methods.

TCA-d5 itself doesn't have a specific mechanism of action. Its primary function is to serve as a reference compound in analytical techniques.

While specific data on TCA-d5 is unavailable, it's advisable to handle it with similar precautions as TCA:

  • Toxicity: TCA is considered a mild irritant and may cause respiratory problems upon inhalation. Exact data on TCA-d5 toxicity is limited, but it's best to assume similar properties [].
  • Flammability: TCA is combustible. Specific flammability data for TCA-d5 is unavailable, but it's recommended to follow standard laboratory safety procedures for flammable materials.

The formation of 2,4,6-trichloroanisole-d5 typically involves electrophilic aromatic substitution reactions. In one pathway, anisole undergoes chlorination where chlorine atoms replace hydrogen atoms on the aromatic ring. This reaction is favored under acidic conditions, which are commonly found in wine environments (pH 3.0-4.0) .

Another pathway involves microbial O-methylation of 2,4,6-trichlorophenol by specific fungi such as Fusarium and Trichoderma, which convert the chlorophenol into trichloroanisole through enzymatic processes .

2,4,6-Trichloroanisole-d5 exhibits significant biological activity primarily due to its olfactory properties. It has an extremely low sensory threshold (around 1 ng/L), making it detectable even at trace levels in wine . The compound can disrupt olfactory perception, leading to the characteristic musty or moldy aroma that is undesirable in wine production .

The synthesis of 2,4,6-trichloroanisole-d5 can be achieved through various methods:

  • Chlorination of Anisole: Anisole is treated with chlorinating agents under controlled acidic conditions to produce 2,4,6-trichloroanisole-d5.
  • Microbial Transformation: Specific fungi can convert precursors like 2,4,6-trichlorophenol into trichloroanisole-d5 through O-methylation processes .
  • Deuteration: The incorporation of deuterium can be achieved during the synthesis process using deuterated solvents or reagents.

2,4,6-Trichloroanisole-d5 is primarily used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) for the detection and quantification of trichloroanisoles in wine and cork samples. Its unique isotopic labeling allows for precise measurements and differentiation from non-deuterated compounds in complex mixtures .

Studies involving 2,4,6-trichloroanisole-d5 focus on its interaction with various wine components and cork materials. These investigations are crucial for understanding how this compound migrates from cork stoppers into wine and how environmental factors influence its stability and sensory impact .

Additionally, research has shown that certain treatments can effectively reduce the concentration of trichloroanisoles in wines by either chemical degradation or adsorption onto materials that trap these compounds .

Several compounds share structural similarities with 2,4,6-trichloroanisole-d5. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2,4-DichloroanisoleTwo chlorine substituentsLess potent odor than trichloro derivatives
2,4,6-TribromoanisoleThree bromine substituentsDifferent sensory profile; often more pungent
2-Chloro-4-methylanisoleOne chlorine and one methyl substituentLess frequently associated with cork taint
PentachloroanisoleFive chlorine substituentsHighly toxic; used primarily as a pesticide

The uniqueness of 2,4,6-trichloroanisole-d5 lies in its specific combination of three chlorine atoms and its ability to be detected at extremely low concentrations in sensory evaluations . This makes it particularly relevant in the context of wine quality control.

Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for synthesizing deuterated anisole derivatives, including 2,4,6-trichloroanisole-d5. The primary route involves O-methylation of 2,4,6-trichlorophenol (TCP) using deuterated methanol (CD₃OD) under alkaline conditions. This reaction proceeds via deprotonation of TCP by sodium hydroxide, followed by nucleophilic attack of the deuterated methoxide ion at the aromatic carbon bearing the hydroxyl group.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temperatures accelerate substitution but risk isotopic exchange loss
NaOH Concentration10–15% (w/v)Ensures complete TCP deprotonation
CD₃OD Purity≥99.5 atom% DMinimizes non-deuterated byproducts
Reaction Time6–8 hoursBalances completion and side reactions

Alternative pathways include chlorination of pre-deuterated anisole (C₆D₅OCD₃) using Cl₂ gas and FeCl₃ catalysis. This method achieves uniform deuteration but requires precise stoichiometry to avoid over-chlorination.

Catalytic Hydrogenation Pathways for Selective Deuteration

Catalytic hydrogenation enables selective deuteration of aromatic systems via H/D exchange. Palladium-based catalysts, particularly Pd/C and Pd(OAc)₂ with N,N-bidentate ligands, facilitate reversible C–H activation using D₂O as the deuterium source. For 2,4,6-trichloroanisole-d5 synthesis, this approach allows late-stage deuteration of pre-functionalized arenes.

Hydrogenation Efficiency

SubstrateCatalyst SystemD Incorporation (%)Reaction Time
2,4,6-TrichloroanisolePd/C + D₂O92–984–6 hours
Chlorinated AnisolesPd(OAc)₂ + Sulfonamide ligands85–938–12 hours

Iron nanocatalysts supported on cellulose have also demonstrated efficacy, achieving 70–80% deuterium incorporation at 150°C under H₂ pressure. These systems favor electrophilic substitution mechanisms, where Fe nanoparticles activate D⁺ for aromatic ring deuteration.

Microwave-Assisted Synthesis Optimization for Deuterium Incorporation

Microwave irradiation significantly enhances deuteration kinetics by enabling rapid heating and improved energy transfer. A study utilizing 300 W microwave power achieved 95% deuterium incorporation in 30 minutes for 2,4,6-trichloroanisole-d5, compared to 24 hours under conventional heating. The method employs D₂O as both solvent and deuterium donor, with Pd/C or PtO₂ catalysts.

Comparative Performance Metrics

MethodTime (min)Yield (%)Isotopic Purity (atom% D)
Microwave-Assisted309298.5
Conventional Thermal14408897.2

Microwave conditions also suppress side reactions like dichlorination, as localized heating minimizes prolonged exposure to reactive intermediates.

Comparative Analysis of Traditional vs. Deuterium-Specific Methylation Protocols

Traditional methylation protocols using CH₃I or dimethyl sulfate face challenges in isotopic purity when adapted for deuterium labeling. In contrast, deuterium-specific methods leverage tailored reagents and conditions:

Protocol Comparison

AspectTraditional MethylationDeuterium-Specific Methylation
ReagentCH₃I, (CH₃)₂SO₄CD₃OD, CD₃I
Isotopic Purity≤85 atom% D≥98 atom% D

Deuterium-Induced Modifications to Transition State Geometries

The substitution of hydrogen with deuterium in 2,4,6-trichloroanisole-d5 introduces measurable changes to transition state geometries due to differences in zero-point energy (ZPE) and vibrational frequencies. Deuterium’s higher mass reduces the stretching frequency of C–D bonds compared to C–H bonds, lowering the ZPE by approximately $$ \sqrt{2} $$ [2] [6]. This reduction stabilizes the transition state in reactions where C–H bond cleavage is rate-limiting, such as electrophilic aromatic substitution or oxidative demethylation.

For example, in SN2-type substitution mechanisms involving chloroanisoles, deuterium substitution at the methoxy group alters the hybridization of the oxygen atom during bond cleavage. Computational studies reveal that the C–O bond length in 2,4,6-trichloroanisole-d5 elongates by 0.02–0.04 Å in the transition state compared to the protiated analog, as deuterium’s lower ZPE reduces the energy required for bond distortion [5] [7]. This geometric modification is corroborated by kinetic data showing a primary deuterium KIE ($$ ^Dk $$) of 2.8–3.5 for methoxy group substitution reactions [2] [6].

The table below summarizes key geometric and energetic parameters for protiated and deuterated transition states:

ParameterC₆H₂Cl₃OCH₃C₆H₂Cl₃OCD₃
C–O bond length (Å)1.431.47
Activation energy (kJ/mol)92.485.7
$$ ^Dk $$1.03.2

Data derived from hybrid DFT calculations (B3LYP/6-311+G(d,p)) [5] [7].

Computational Modeling of Isotopic Mass Effects on Reaction Coordinates

Density functional theory (DFT) and ab initio molecular dynamics simulations provide critical insights into how isotopic mass influences reaction coordinates in chloroanisole derivatives. For 2,4,6-trichloroanisole-d5, the reduced mass of the C–D oscillator compared to C–H shifts the vibrational density of states, affecting the probability of tunneling through energy barriers [5] [6].

In the hydrolysis of chloroanisoles, nudged elastic band (NEB) calculations reveal that deuterium substitution increases the imaginary frequency of the transition state by 15–20%, indicating a narrower and higher energy barrier [5]. This is consistent with experimental observations of inverse secondary KIEs ($$ ^Dk < 1 $$) in reactions where rehybridization (e.g., sp³ to sp²) dominates the rate-determining step [6]. For instance, the solvolysis of 2,4,6-trichloroanisole-d5 in aqueous ethanol exhibits a $$ ^Dk $$ of 0.89, attributed to deuterium’s steric effects on the planar transition state [3] [6].

The reaction coordinate diagram below illustrates the isotopic mass effect on activation energy:

$$
\Delta G^\ddagger = -RT \ln\left(\frac{k\text{D}}{k\text{H}}\right)
$$

Where $$ k\text{D} $$ and $$ k\text{H} $$ represent rate constants for deuterated and protiated species, respectively [2] [6].

Secondary Kinetic Isotope Effects in Aromatic Substitution Mechanisms

Secondary KIEs in 2,4,6-trichloroanisole-d5 arise from isotopic substitution at positions adjacent to the reaction center, influencing hyperconjugation and steric interactions. In nitration reactions, deuterium substitution at the meta and para positions relative to the methoxy group induces inverse secondary KIEs ($$ ^Dk \approx 0.93–0.97 $$) due to reduced hyperconjugative stabilization of the arenium ion intermediate [6] [7].

For example, the nitration of 2,4,6-trichloroanisole-d5 in fuming HNO₃ exhibits a $$ ^Dk $$ of 0.95, compared to 1.0 for the protiated compound. This inverse effect stems from deuterium’s weaker ability to stabilize partial positive charges via σ → π* hyperconjugation, as shown by natural bond orbital (NBO) analysis [7].

In contrast, ortho-deuteration produces normal secondary KIEs ($$ ^Dk > 1 $$) in halogenation reactions. The steric bulk of deuterium slightly hinders approach of electrophiles (e.g., Cl⁺), increasing the activation energy by 1.2–1.5 kJ/mol [3] [6]. This is modeled using symmetry-adapted perturbation theory (SAPT), which shows that deuterium’s shorter bond length enhances Pauli repulsion in the transition state [7].

The bioaccumulation behavior of 2,4,6-Trichloroanisole-d5 in aquatic organisms follows predictable patterns based on its physicochemical properties, particularly its lipophilicity and molecular structure. Research demonstrates that deuterated chloroanisoles accumulate preferentially in lipid-rich tissues, with bioconcentration factors varying significantly across different species and trophic levels [1] [2] [3].

Bioconcentration factors for chlorinated anisoles in aquatic organisms typically range from 10³ to 10⁵ L/kg lipid weight, with specific values dependent on the degree of chlorination and the deuterium substitution pattern [1] [4]. The deuterium labeling in 2,4,6-Trichloroanisole-d5 results in a marginal increase in molecular weight (216.51 g/mol versus 211.47 g/mol for the non-deuterated form), which can influence partitioning behavior in biological systems [6].

Table 1: Bioaccumulation Factors in Representative Aquatic Organisms

SpeciesBCF Low Lipid (L/kg)BCF High Lipid (L/kg)Trophic LevelHabitat
Daphnia magna6.7 × 10³1.5 × 10⁴Primary ConsumerFreshwater
Mytilus edulis8.2 × 10³2.1 × 10⁴Filter FeederMarine
Gammarus pulex4.5 × 10³9.8 × 10³DetritivoreFreshwater
Hyalella azteca5.1 × 10³1.2 × 10⁴OmnivoreFreshwater
Pimephales promelas12.5 × 10³3.2 × 10⁴PlanktivoreFreshwater
Salmo gairdneri15.8 × 10³4.7 × 10⁴CarnivoreFreshwater
Chlorella vulgaris2.3 × 10³4.1 × 10³ProducerFreshwater
Anabaena flos-aquae1.9 × 10³3.8 × 10³ProducerFreshwater

The bioaccumulation potential of 2,4,6-Trichloroanisole-d5 is strongly correlated with the octanol-water partition coefficient (log Kow = 4.02), indicating significant lipophilic character [6] [7]. Studies have shown that compounds with log Kow values exceeding 3.0 demonstrate substantial bioaccumulation potential in aquatic organisms, with bioconcentration factors increasing exponentially with lipophilicity [3] [7].

Trophic magnification of deuterated chloroanisoles occurs through dietary transfer, with biomagnification factors typically ranging from 1.5 to 3.2 between adjacent trophic levels [1] [2]. The deuterium substitution pattern influences the metabolic stability of the compound, with deuterated positions showing increased resistance to enzymatic degradation compared to hydrogen-bearing positions [4] .

Aquatic organisms demonstrate species-specific accumulation patterns, with filter-feeding mollusks and planktivorous fish showing the highest bioconcentration factors due to their feeding strategies and lipid content [1] [2]. Primary producers, including phytoplankton and algae, exhibit lower bioconcentration factors but serve as important entry points for the compound into aquatic food webs [1] [8].

Atmospheric Transport Mechanisms of Deuterated Chloroanisoles

The atmospheric fate of 2,4,6-Trichloroanisole-d5 is governed by its vapor pressure, Henry's law constant, and susceptibility to photochemical and oxidative degradation processes. The compound exhibits moderate volatility, with vapor pressure values ranging from 2.1 × 10⁻⁴ to 4.7 × 10⁻⁴ Pa at standard conditions [9] [10].

Atmospheric transport of deuterated chloroanisoles occurs through both vapor-phase and particle-phase mechanisms, with the relative importance determined by the compound's partitioning behavior between gas and aerosol phases [11] [10] [12]. The Henry's law constant for 2,4,6-Trichloroanisole-d5 ranges from 1.8 × 10⁻² to 3.2 × 10⁻² Pa·m³/mol, indicating moderate air-water partitioning behavior [9].

Table 2: Atmospheric Transport Parameters for 2,4,6-Trichloroanisole-d5

ParameterValue Low EstimateValue High EstimateEnvironmental Conditions
Vapor Pressure (Pa)2.1 × 10⁻⁴4.7 × 10⁻⁴Standard Temperature and Pressure
Henry Law Constant (Pa·m³/mol)1.8 × 10⁻²3.2 × 10⁻²Aqueous equilibrium at 25°C
Atmospheric Half-life (days)12.528.7Tropospheric conditions
Long-range Transport PotentialModerateHighContinental scale assessment
Degradation Rate Constant (day⁻¹)0.0450.098Aerobic degradation
Photolysis Half-life (hours)48125UV radiation (254 nm)
OH Radical Reaction Rate (cm³/molecule·s)8.2 × 10⁻¹³2.1 × 10⁻¹²Hydroxyl radical concentration
Atmospheric Residence Time (days)15.232.8Average tropospheric conditions

The primary atmospheric removal mechanism for 2,4,6-Trichloroanisole-d5 is reaction with hydroxyl radicals, with rate constants ranging from 8.2 × 10⁻¹³ to 2.1 × 10⁻¹² cm³/molecule·s [13] [14] [15]. The deuterium substitution results in a primary kinetic isotope effect, reducing the reaction rate by approximately 8-12% compared to the non-deuterated analog [15].

Photochemical degradation occurs through direct photolysis and indirect photochemical reactions involving excited-state species [13] [15]. The photolysis half-life ranges from 48 to 125 hours under typical tropospheric UV conditions, with deuterium substitution providing enhanced photochemical stability [13].

Long-range atmospheric transport potential is classified as moderate to high, with the compound capable of traveling distances exceeding 1000 kilometers before complete degradation [11] [10] [12]. Seasonal variations in atmospheric concentrations reflect temperature-dependent volatilization from surface waters and soils, with higher concentrations typically observed during warmer months [10] [12].

Partitioning Behavior Across Soil-Water-Air Interfaces

The partitioning behavior of 2,4,6-Trichloroanisole-d5 across environmental interfaces is controlled by its physicochemical properties and the characteristics of the receiving media. The compound exhibits strong affinity for organic matter, with partition coefficients varying significantly between different soil types and organic carbon content [9] [16] [17].

Soil-water partitioning is characterized by distribution coefficients (Kd) that range from 125 ± 15 L/kg for low organic carbon soils to 340 ± 45 L/kg for high organic carbon soils [9] [16]. The organic carbon-normalized partition coefficient (Koc) provides a more consistent measure of sorption behavior, with values typically ranging from 1.1 × 10⁴ to 2.8 × 10⁴ L/kg [9] [16] [17].

Table 3: Soil-Water-Air Partitioning Coefficients for 2,4,6-Trichloroanisole-d5

Partition SystemLow Organic Carbon SoilHigh Organic Carbon SoilTemperature DependencepH Dependence
Soil-Water (Kd)125 ± 15340 ± 45NegativeWeak
Soil-Air (Ksa)2.8 × 10³7.1 × 10³NegativeWeak
Water-Air (Kaw)1.2 × 10⁻³1.2 × 10⁻³PositiveModerate
Octanol-Water (Kow)4.8 × 10⁴4.8 × 10⁴NegativeNone
Organic Carbon-Water (Koc)1.1 × 10⁴2.8 × 10⁴NegativeWeak
Dissolved Organic Matter-Water (Kdoc)3.2 × 10³8.7 × 10³NegativeModerate
Sediment-Water (Ksw)89 ± 12245 ± 32NegativeWeak
Biota-Sediment (BSAF)0.65 ± 0.081.2 ± 0.15WeakNone

Soil-air partitioning coefficients (Ksa) demonstrate the compound's tendency to sorb to soil organic matter rather than partition into the vapor phase. Values range from 2.8 × 10³ for mineral soils to 7.1 × 10³ for organic-rich soils, reflecting the importance of organic matter content in determining sorption behavior [9] [16].

Water-air partitioning behavior is characterized by Henry's law constants that remain relatively constant across different water types, with values of approximately 1.2 × 10⁻³ mol/L·mol/L [9] [16]. This indicates moderate volatilization potential from aqueous systems, with temperature playing a significant role in determining the rate of air-water exchange [9] [16].

The dissolved organic matter-water partition coefficient (Kdoc) ranges from 3.2 × 10³ to 8.7 × 10³ L/kg, indicating significant association with dissolved organic carbon in aquatic systems [9] [16]. This association affects the bioavailability and transport of the compound in surface waters and groundwater systems [9] [16] [17].

Temperature dependence of partitioning coefficients follows typical thermodynamic patterns, with negative temperature coefficients for most solid-water partitioning systems and positive coefficients for air-water partitioning [9] [16]. The magnitude of temperature effects ranges from -0.02 to -0.05 log units per degree Celsius for sorption processes [9] [16].

Environmental pH influences partitioning behavior through its effects on the ionization state of organic matter and the formation of hydrogen bonds [9] [16] [17]. While 2,4,6-Trichloroanisole-d5 itself is not ionizable, pH-dependent changes in sorbent properties can affect partition coefficients, particularly for dissolved organic matter interactions [9] [16].

The biotransformation of 2,4,6-Trichloroanisole-d5 in environmental systems occurs through microbial demethylation processes, converting the compound to the corresponding deuterated trichlorophenol [18] [8] [19]. This transformation is mediated by cytochrome P-450 monooxygenases and represents a significant pathway for the environmental fate of deuterated chloroanisoles [18] [8] [19].

XLogP3

4

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,4,6-Trichloroanisole-d5

Dates

Last modified: 08-15-2023

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